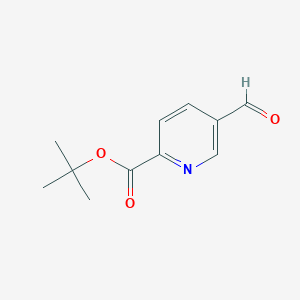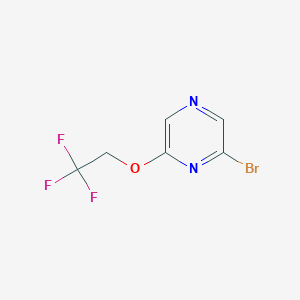
Boc-3-methyl-D-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-methyl-D-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl group on the phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with D-homophenylalanine as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form Boc-D-homophenylalanine.
Methylation: The phenyl ring is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the 3-position, resulting in this compound.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl group on the phenyl ring, using nucleophiles like halides or cyanides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Halides (e.g., iodine), cyanides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, nitriles.
Aplicaciones Científicas De Investigación
Chemistry: Boc-3-methyl-D-homophenylalanine is used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. Biology: It serves as a substrate in enzymatic studies and as a probe in protein interaction assays. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is utilized in the production of biologically active compounds and in the development of new materials.
Mecanismo De Acción
The mechanism by which Boc-3-methyl-D-homophenylalanine exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected to introduce functionality. In enzymatic studies, it may interact with specific enzymes, influencing their activity and providing insights into biological processes.
Molecular Targets and Pathways Involved:
Enzymes: Various proteases and peptidases.
Pathways: Protein synthesis, metabolic pathways.
Comparación Con Compuestos Similares
Boc-D-homophenylalanine: Lacks the methyl group on the phenyl ring.
Boc-3-methyl-L-homophenylalanine: Enantiomer with the opposite configuration at the chiral center.
Boc-3-methyl-D-phenylalanine: Similar structure but lacks the homologous side chain.
Uniqueness: Boc-3-methyl-D-homophenylalanine is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the Boc group and the methyl group on the phenyl ring make it distinct from other similar compounds, providing it with unique properties and applications.
Propiedades
IUPAC Name |
(2R)-4-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-6-5-7-12(10-11)8-9-13(14(18)19)17-15(20)21-16(2,3)4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPKYFBYMKXHT-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














